Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate

Übersicht

Beschreibung

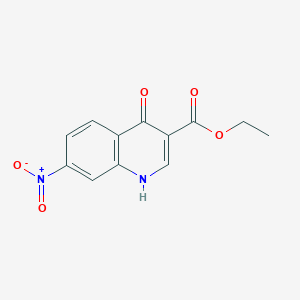

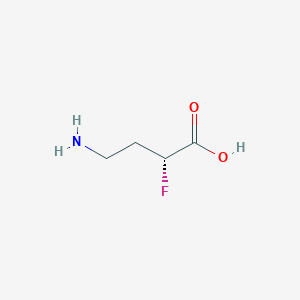

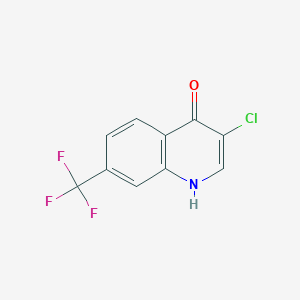

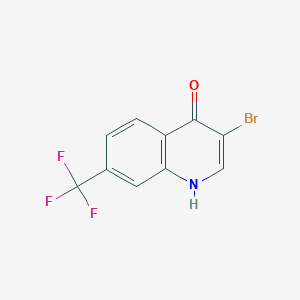

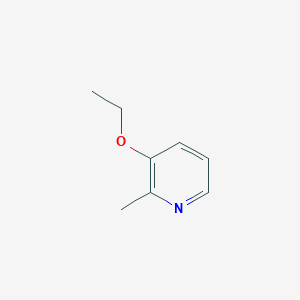

Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate is a heterocyclic compound with the chemical formula C12H10N2O5. It belongs to the quinoline family and possesses a nitro group at position 7 and a hydroxy group at position 4 on the quinoline ring. This compound is of interest due to its potential pharmacological applications .

Molecular Structure Analysis

OC1=C(C=C2)C(C=C2N+[O-])=NC=C1C(OCC)=O This structure highlights the positions of the hydroxy, nitro, and carboxylate functional groups on the quinoline ring .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, it can potentially participate in various reactions typical of quinoline derivatives. These may include nucleophilic substitutions, condensations, and cyclizations. Further experimental investigations are necessary to explore its reactivity and potential applications .

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Theoretical Studies

- Ethyl 4-oxoquinoline-3-carboxylate derivatives, closely related to Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate, have been studied using density functional theory (DFT) and spectroscopy. These studies focus on identifying molecular forms and analyzing electronic spectra in various solvents. Such research is crucial for understanding the chemical properties and potential applications of these compounds in different biological and chemical contexts (Rimarčík et al., 2011).

Chemical Synthesis and Reactions

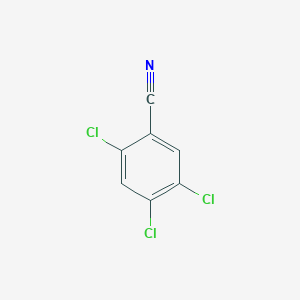

- Research on quinoline derivatives has shown that reactions like ring contraction with hydrogen peroxide in acetic acid can produce significant structural changes. These transformations are valuable in synthesizing complex organic molecules with potential pharmacological applications (Nakashima & Suzuki, 1969).

- Additionally, studies on the synthesis of various quinoline derivatives, such as 6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylic acid N-oxide, reveal the chemical versatility and potential for creating novel compounds with unique properties (El-Abadelah et al., 2006).

Biological Activities

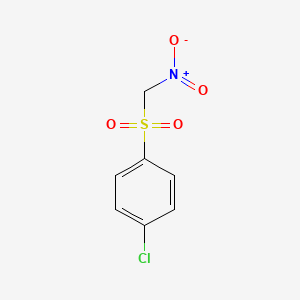

- Some derivatives of Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate have been synthesized and evaluated for their anticoccidial activities. These studies highlight the potential of such compounds in veterinary medicine and as bioactive agents (Zou et al., 2009).

Fluorescence Properties

- Research into the fluorescence properties of certain quinoline derivatives indicates their potential use as molecular fluorescent probes. This application is significant in biochemical and medical research, particularly in studying biological processes and developing diagnostic tools (Motyka et al., 2011).

Wirkmechanismus

The precise mechanism of action for Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate remains an area of research. Its biological effects, including any antiseptic, antipyretic, or antiperiodic actions, require further elucidation. Researchers should investigate its interactions with cellular targets and pathways to understand its pharmacological properties .

Safety and Hazards

As with any chemical compound, safety precautions should be observed during handling and storage. Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate may pose risks associated with its chemical properties, such as flammability, toxicity, or reactivity. Researchers should consult safety data sheets (SDS) and follow appropriate safety protocols when working with this compound .

Eigenschaften

IUPAC Name |

ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNIYLCGKJWHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284612 | |

| Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

CAS RN |

7248-88-6 | |

| Record name | NSC38018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)